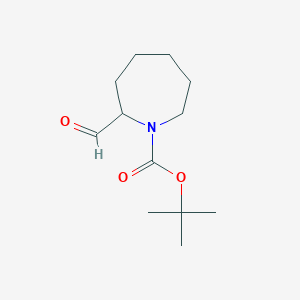

![molecular formula C8H5NO2 B140926 8H-pyrano[3,4-b]pyridin-8-one CAS No. 134407-96-8](/img/structure/B140926.png)

8H-pyrano[3,4-b]pyridin-8-one

Overview

Description

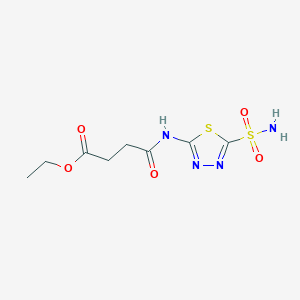

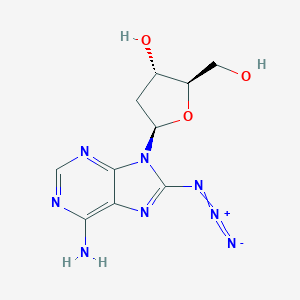

8H-Pyrano[3,4-b]pyridin-8-one, also known as 8-hydroxy-pyrano[3,4-b]pyridine-8-one, is a heterocyclic chemical compound with a five-membered ring structure containing nitrogen and oxygen atoms. It is a naturally occurring compound which is found in several plant species and is known to have a variety of biological activities. It has been extensively studied for its potential therapeutic properties and is currently being investigated for its potential use as a drug candidate.

Scientific Research Applications

Synthesis and Biomedical Applications

- Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, have been extensively researched, with over 300,000 compounds described in the literature. These compounds have shown a range of biomedical applications (Donaire-Arias et al., 2022).

Chemical Synthesis

- The synthesis of 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones and their isomers, 8H-pyrano[3′,2′:5,6]benzofuro[3,2-c]pyridin-8-ones, has been achieved through various methods, illustrating the versatility of this compound class in chemical synthesis (Morón et al., 1983).

Antimicrobial and Antitumor Properties

- Research on the antimicrobial and antitumor activity of pyrano[3,4-c]pyridines has been conducted, indicating potential biomedical applications of these compounds (Paronikyan et al., 2016).

DYRK 1A/1B Inhibitors

- 1H-Pyrazolo[3,4-b]pyridine derivatives have been synthesized as inhibitors of DYRK1A and 1B, demonstrating significant inhibitory activity in various models, including cancer cell lines (Park et al., 2021).

Methodologies in Organic Synthesis

- The one-pot annulation of arylidenones, alkynes, and nitriles to produce a variety of pyrano-fused pyridine derivatives has been explored, contributing to the field of organic synthesis (Ashitha et al., 2018).

Drug Functionalization

- The Rh(III)-catalyzed C-H bond activation and intramolecular cascade annulation have been used to synthesize fused pyrano[2,3-b]pyridines under mild conditions, which can be extended to the late-stage functionalization of drugs (Han et al., 2020).

Neurotropic Activity

- The neurotropic activity of synthesized 8-pyrazol-1-yl pyrano[3,4-c]pyridines has been studied, indicating potential uses in the development of neuroactive drugs (Dashyan et al., 2022).

Mechanism of Action

Target of Action

The compound is part of a broader class of molecules known as pyranochromenes , which have been studied for their various biological and pharmacological properties . .

Mode of Action

As a member of the pyranochromene family, it may share similar mechanisms of action with other compounds in this class

Biochemical Pathways

The biochemical pathways affected by 8H-pyrano[3,4-b]pyridin-8-one are currently unknown. Pyranochromenes, the broader class of compounds to which this compound belongs, have been associated with a range of biological activities, including anti-cancer, antioxidative, and anti-inflammatory effects

Result of Action

Some pyranochromenes have demonstrated anti-cancer activity, suggesting they may induce apoptosis or inhibit cell proliferation . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

pyrano[3,4-b]pyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBWDXPPABRKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568955 | |

| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134407-96-8 | |

| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the research for 8H-pyrano[3,4-b]pyridin-8-one derivatives?

A1: The research by [] presents a novel and versatile synthetic route for 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This method utilizes readily available 3-formylpicolinic acid as a starting material and employs two successive heterocyclizations to construct the desired pyrano[3,4-b]pyridine scaffold []. This approach is significant because it allows for the incorporation of various substituents (denoted as "R" in the study) on the thiazole ring, enabling the exploration of structure-activity relationships for potential biological applications. Furthermore, the synthesized 8H-pyrano[3,4-b]pyridin-8-ones serve as key intermediates for further modifications. The researchers successfully converted the pyrone fragment into a pyridone ring and subsequently introduced diverse amine substituents at the 8-position. This flexibility in derivatization is crucial for developing novel compounds with tailored biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)

![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)